Thermal Decomposition Rate Comparison: Tartrazine vs. Sunset Yellow FCF vs. Amaranth in Simulated Candy Manufacturing
Under simulated candy manufacturing conditions (120–162°C heating range in the presence of sucrose and glucose), tartrazine exhibits intermediate thermal decomposition behavior compared to other azo dyes. Tartrazine decomposes by up to 22%, which is greater than Sunset Yellow FCF (10% decomposition) but less than Amaranth (25% decomposition) [1]. This quantitative tiering is critical for process engineers determining appropriate overage (excess dye added to compensate for processing losses) and for formulators selecting colorants for high-temperature applications.
| Evidence Dimension | Thermal decomposition (degradation percentage) under simulated candy processing |
|---|---|
| Target Compound Data | Up to 22% decomposition |
| Comparator Or Baseline | Sunset Yellow FCF: up to 10% decomposition; Amaranth: up to 25% decomposition |
| Quantified Difference | Tartrazine decomposes 2.2× more than Sunset Yellow FCF (22% vs. 10%); decomposes 3 percentage points less than Amaranth (22% vs. 25%) |
| Conditions | Temperature range 120–162°C; presence of sucrose and glucose; initial concentrations: tartrazine 116 μg/g, Sunset Yellow 113 μg/g, Amaranth 128 μg/g; analytical detection by LC-UV |
Why This Matters
Process engineers can determine appropriate overage (excess dye addition to compensate for thermal loss) based on these quantified decomposition rates, directly impacting color consistency and raw material cost calculations.
- [1] Food Additives & Contaminants, 1986, 3(4): 295-303. Thermal decomposition of the food colours amaranth, sunset yellow FCF and tartrazine in the presence of sucrose and glucose. DOI: 10.1080/02652038609373596. View Source
